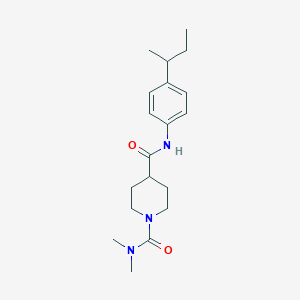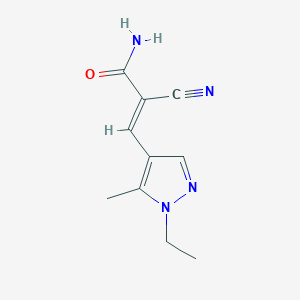
1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole, also known as AMPTP, is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in the scientific community due to its potential use in various research applications.
作用機序
The mechanism of action of 1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is not well understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cell proliferation. Additionally, it has been found to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been found to have low toxicity and high stability, making it suitable for long-term experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the research on 1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole. One potential direction is to investigate its use in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Another direction is to study its effects on other physiological systems, such as the cardiovascular and immune systems. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods for this compound.
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various research applications.
合成法
The synthesis of 1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole involves a multi-step process that includes the reaction of 2-methoxyphenylhydrazine with 2-thiophenecarboxaldehyde, followed by the addition of acetylacetone and subsequent cyclization to form the pyrazole ring. The final product is obtained through purification and isolation steps.
科学的研究の応用
1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively used in scientific research for its potential therapeutic effects. It has been studied for its anticancer properties, as it has been found to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, it has been investigated for its anti-inflammatory effects, as it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders, as it has been found to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
1-[3-(2-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)18-14(12-6-3-4-7-15(12)20-2)10-13(17-18)16-8-5-9-21-16/h3-9,14H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEHPVSAKSZSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylpentanamide](/img/structure/B5327581.png)
![4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5327585.png)
![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5327596.png)

![N-({1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5327606.png)
![1-[3-(2-furyl)propanoyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5327613.png)
![2-(methoxymethyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5327614.png)
![N-(2-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5327622.png)
![ethyl [5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5327632.png)

![1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)
![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5327658.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)
